2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile

Catalog No.
S2810370
CAS No.
15190-07-5
M.F
C10H11ClN2
M. Wt
194.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile

CAS Number

15190-07-5

Product Name

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile

IUPAC Name

2-(2-chlorophenyl)-2-(dimethylamino)acetonitrile

Molecular Formula

C10H11ClN2

Molecular Weight

194.66

InChI

InChI=1S/C10H11ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3

InChI Key

DAOSLFYYPSHQRU-UHFFFAOYSA-N

SMILES

CN(C)C(C#N)C1=CC=CC=C1Cl

solubility

not available

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acetonitrile moiety. Its molecular formula is C₁₀H₁₁ClN₂, and it has a molecular weight of approximately 194.66 g/mol. This compound is synthetic and does not occur naturally, which limits its availability in traditional chemical databases. The specific structural features, such as the positioning of the chlorine atom on the phenyl ring, can significantly influence its chemical properties and biological activity .

There is no current information available on the mechanism of action of (2-Chlorophenyl)(dimethylamino)acetonitrile.

  • The chloro group can be mildly irritating and may be harmful if inhaled or absorbed through the skin [].
  • The amine group can be a skin irritant and may have harmful effects if swallowed [].
  • The cyano group can be toxic and should be handled with care [].

While specific biological activity data for 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile is not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing central nervous system activity. Further research is needed to elucidate its precise biological effects and therapeutic potential .

The synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile can be approached through various synthetic routes commonly used for similar compounds. One potential method involves the reaction of 2-chlorobenzylamine with acetonitrile under specific conditions to yield the desired product. Electrochemical methods have also been explored for synthesizing related compounds, indicating versatility in synthetic approaches .

Several compounds exhibit structural similarities to 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile0.93Different chlorophenyl substitution
2-(2,6-Dichlorophenyl)acetonitrile0.93Additional chlorine substituent
3-Chloro-4-(cyanomethyl)benzonitrile0.90Contains a cyanomethyl group
3-Dimethylaminobenzonitrile0.89Lacks chlorination; different amine structure

These compounds share common functional groups but differ in their halogen substitution patterns and additional functional groups, which can lead to variations in their chemical reactivity and biological activity .

XLogP3

2.4

Dates

Last modified: 08-17-2023

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